molecular formula C15H15NO5S B497996 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-88-6

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497996
CAS No.: 886119-88-6
M. Wt: 321.3g/mol
InChI Key: YBZAIUMRPHGCLV-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonylation of an appropriate benzoic acid derivative. One common method includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while oxidation of the methoxy group can produce carboxylic acids.

Scientific Research Applications

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid.

    2-Aminobenzoic acid: Another precursor used in the synthesis.

    Sulfonamides: A class of compounds with similar sulfonylamino groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the aromatic ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-9-11(7-8-14(10)21-2)22(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZAIUMRPHGCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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